molecular formula C15H12Cl2F2N2O3S B4227573 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B4227573
M. Wt: 409.2 g/mol
InChI Key: VIPSJLXYDUPWFW-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that features a glycinamide backbone substituted with 3-chloro-4-fluorophenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and methylsulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate.

    Final Product: The intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~2~-bis(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~1~,N~2~-bis(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~1~,N~2~-bis(3-chloro-4-fluorophenyl)glycinamide

Uniqueness

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the aromatic rings, as well as the methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F2N2O3S/c1-25(23,24)21(10-3-5-14(19)12(17)7-10)8-15(22)20-9-2-4-13(18)11(16)6-9/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPSJLXYDUPWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

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